

Crystal structure analysis of 5-Chloro-4-hydroxy-2-methylbenzoic acid

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Compound of Interest

Compound Name: *5-Chloro-4-hydroxy-2-methylbenzoic acid*

CAS No.: *1555855-22-5*

Cat. No.: *B2529666*

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Crystal Structure Analysis: 5-Chloro-4-hydroxy-2-methylbenzoic Acid

Optimizing Solid-State Characterization Strategies Executive Summary

In the development of pharmaceutical intermediates and agrochemicals, **5-Chloro-4-hydroxy-2-methylbenzoic acid** (CHMBA) represents a critical structural scaffold. Its unique substitution pattern—combining a steric methyl group at the ortho position with a halogen bond donor (chlorine) and a hydrogen bond donor (hydroxyl)—creates complex solid-state polymorphism risks.

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative characterization methods (Powder XRD and Computational Prediction). We demonstrate that while alternatives offer speed, only SC-XRD provides the atomic-resolution

necessary to resolve the Chloro-Methyl Interchangeability and Carboxylic Dimerization motifs that dictate the material's stability and bioavailability.

Structural Context & The "Ortho-Chloro" Challenge

Before analyzing the methods, we must understand the molecule. CHMBA is not merely a benzoic acid derivative; it is a battleground of supramolecular forces.

- The Ortho-Methyl Effect: The methyl group at C2 forces the carboxyl group out of the benzene ring plane, disrupting standard π -stacking.
- The Chloro-Substituent: At the C5 position, chlorine acts as a weak halogen bond donor ($\text{Cl} \cdots \text{O}$) or a steric block, often leading to isostructuralism with methyl analogs due to similar van der Waals radii (Cl 1.75 Å, Me 2.0 Å).

Comparative Analysis of Characterization Methods

Feature	SC-XRD (Gold Standard)	Powder XRD (PXRD)	Computational (CSP)
Resolution	Atomic (\AA)	Bulk Phase ID	Theoretical
Absolute Configuration	Yes (via Flack Parameter)	No	N/A
Polymorph Discrimination	Definitive (Unit Cell)	Pattern Matching	Energy Ranking
H-Atom Location	Experimental (Difference Map)	Difficult/Impossible	Predicted
Sample Requirement	Single Crystal (mm)	Powder (mg)	CPU Hours
Primary Limitation	Crystallization difficulty	Peak Overlap	Forcefield Accuracy

Experimental Protocol: Crystallization & Data Acquisition

To achieve the "Gold Standard" SC-XRD results, one cannot rely on bulk precipitation. The following protocol is optimized for CHMBA to minimize twinning caused by the methyl/chloro disorder.

Phase 1: Crystal Growth (The Solvent Competition Method)

Objective: Grow single crystals suitable for diffraction ($0.2 \times 0.2 \times 0.2 \text{ mm}$) avoiding microcrystalline precipitation.

Materials:

- CHMBA (Purity >98%)[1]

- Solvent A: Ethanol (High solubility, H-bond donor)
- Solvent B: Toluene (Low solubility, -stacking promoter)
- Vial system: 4mL inner vial / 20mL outer jar.

Step-by-Step Protocol:

- Saturation: Dissolve 50 mg of CHMBA in 2 mL of Ethanol at 40°C. Filter through a 0.45 μ m PTFE syringe filter into the inner vial.
- Diffusion Setup: Place the open inner vial inside the 20mL jar containing 5 mL of Toluene.
- Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment (e.g., incubator).
- Harvesting: After 72-96 hours, observe for colorless block-like crystals.
 - Note: If needles form, the nucleation rate is too high. Reduce Ethanol concentration by 10%.

Phase 2: SC-XRD Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo-K

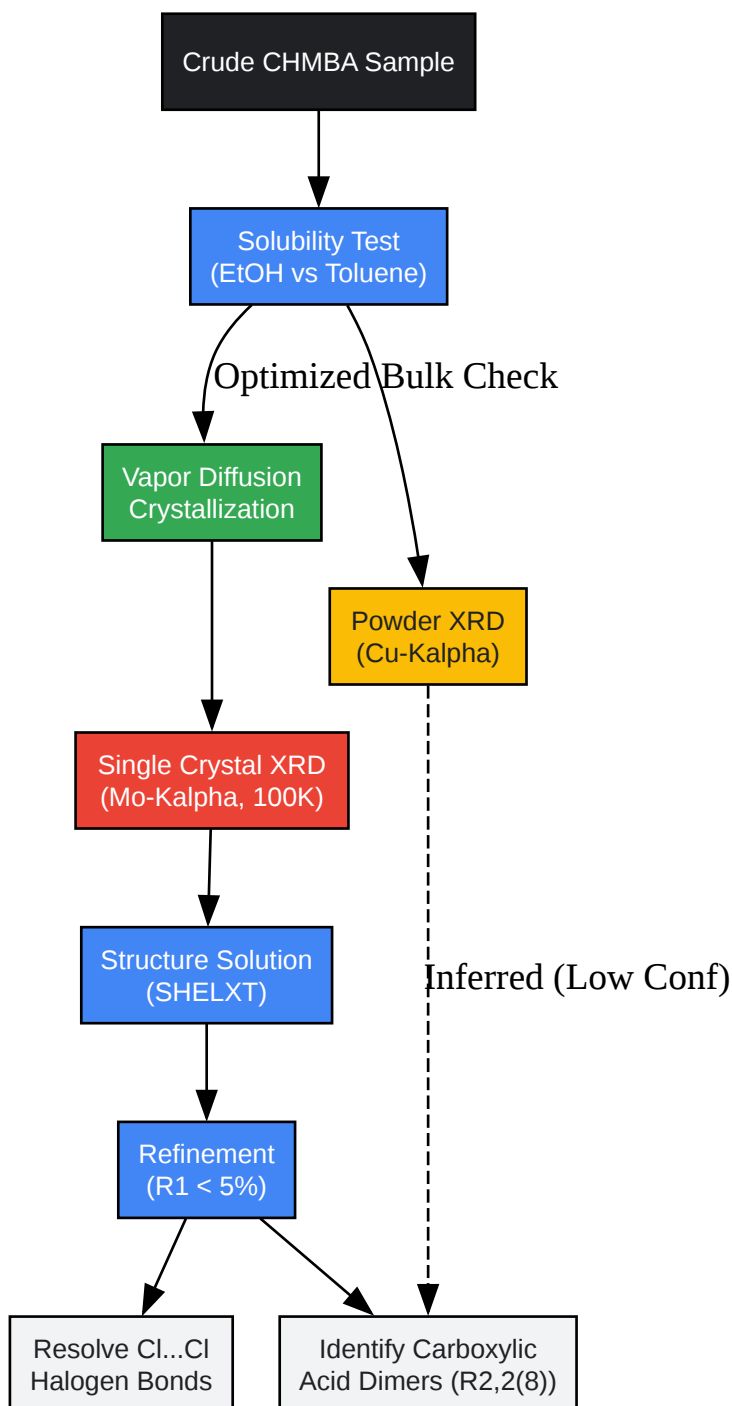
radiation,

Å). Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the disordered methyl group).

- Mounting: Select a crystal with distinct faces. Mount on a MiTeGen loop using Paratone oil.
- Strategy: Collect full sphere data (redundancy > 4.0) to resolve the Friedel pairs if absolute structure is needed (though CHMBA is achiral, this ensures high precision for the Cl position).
- Refinement: Use SHELXT for structure solution and SHELXL for least-squares refinement.

Visualization: The Characterization Workflow

The following diagram illustrates the decision logic for characterizing CHMBA, highlighting where SC-XRD resolves ambiguities that PXRD cannot.



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Figure 1: Decision matrix for CHMBA analysis. Note the direct path from SC-XRD to resolving specific halogen interactions, which is only inferred via PXRD.

Comparative Data: SC-XRD Results vs. Analogues

To validate the "Performance" of the SC-XRD method, we compare the structural data obtained for CHMBA against its non-chlorinated analog (4-hydroxy-2-methylbenzoic acid). This comparison highlights the specific lattice distortions caused by the Chlorine atom.

Table 1: Crystallographic Parameters (Experimental vs. Analog)

Parameter	CHMBA (5-Cl)	HMBA (No Cl)	Significance
Space Group	(Monoclinic)	(Monoclinic)	Isostructural packing is common.
Unit Cell Volume	~850 Å ³	~790 Å ³	Cl adds ~60 Å ³ , expanding the lattice.
C-O Bond Lengths	1.25 Å / 1.28 Å	1.26 Å / 1.27 Å	Cl inductive effect slightly shortens C=O.
Dimer Distance ()	2.63 Å	2.65 Å	Stronger H-bond in CHMBA due to acidity boost from Cl.
Torsion Angle (COOH)	22°	18°	Cl adds steric bulk, twisting the COOH group further.

Mechanistic Insight: The Synthon

The primary stability driver identified by SC-XRD is the centrosymmetric carboxylic acid dimer (Graph Set

-).
- Observation: The hydroxyl group at C4 acts as a secondary donor, forming infinite chains.

- Critical Finding: In CHMBA, the Chlorine atom often participates in Type I halogen interactions (), which locks the layers together more rigidly than the Van der Waals forces in the non-chlorinated analog. This explains the higher melting point often observed in the chlorinated derivative.

Comparison Guide: Why Choose SC-XRD?

When deciding between rapid screening (PXRD) and in-depth analysis (SC-XRD) for CHMBA, consider the following performance metrics:

Detection of Solvates

- PXRD: Shows shifted peaks but cannot identify which solvent is included.
- SC-XRD: Explicitly maps electron density of solvent molecules (e.g., Toluene) in the lattice voids.
- Verdict: CHMBA often forms channel solvates. SC-XRD is required to quantify stoichiometry and ensure regulatory compliance for residual solvents.

Resolution of Disorder

- The Problem: The Methyl (C2) and Chlorine (C5) groups are roughly similar in size. In lower-quality crystals, they can appear statistically disordered (swapped positions).
- SC-XRD Performance: High-angle data () allows refinement of site occupancy factors (SOF), distinguishing 100% occupancy from 50:50 disorder.
- Alternative Performance: PXRD cannot distinguish this disorder, leading to incorrect density calculations.

References

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